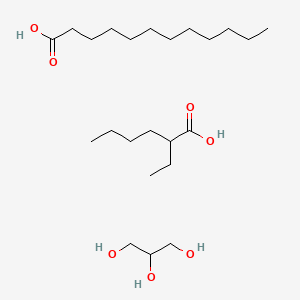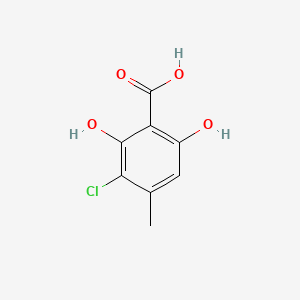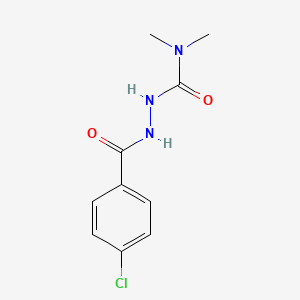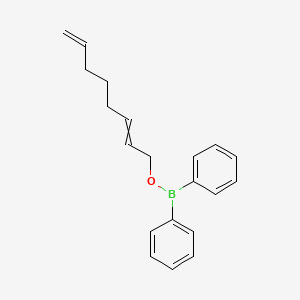
Octa-2,7-dien-1-YL diphenylborinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octa-2,7-dien-1-yl diphenylborinate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a boron atom bonded to two phenyl groups and an octa-2,7-dien-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octa-2,7-dien-1-yl diphenylborinate typically involves the reaction of diphenylborinic acid with octa-2,7-dien-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the borinate ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous process involving the reaction of diphenylborinic acid with octa-2,7-dien-1-ol in a solvent such as toluene or dichloromethane. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form boronic acids or boronates.
Reduction: The compound can be reduced to form the corresponding borane derivatives.
Substitution: It can participate in substitution reactions where the octa-2,7-dien-1-yl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under mild conditions.
Major Products: The major products formed from these reactions include boronic acids, boranes, and substituted borinates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Octa-2,7-dien-1-yl diphenylborinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-boron bonds.
Biology: The compound is utilized in the study of boron-containing biomolecules and their interactions with biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It finds applications in the production of polymers and advanced materials due to its unique reactivity and stability
Mecanismo De Acción
The mechanism by which octa-2,7-dien-1-yl diphenylborinate exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols and other Lewis bases, facilitating various chemical transformations. The pathways involved include the formation of boronate esters and the activation of adjacent functional groups, leading to enhanced reactivity and selectivity in chemical reactions .
Comparación Con Compuestos Similares
Phenylboronic Acid: Similar in structure but lacks the octa-2,7-dien-1-yl group.
Diphenylborinic Acid: Similar boron-containing compound but without the diene functionality.
Octa-2,7-dien-1-yl Boronic Acid: Contains the same diene group but with a different boron-containing moiety.
Uniqueness: Octa-2,7-dien-1-yl diphenylborinate is unique due to the presence of both the diphenylborinate and octa-2,7-dien-1-yl groups, which confer distinct reactivity and stability. This combination allows for versatile applications in synthesis and catalysis that are not possible with other similar compounds .
Propiedades
Número CAS |
67539-13-3 |
|---|---|
Fórmula molecular |
C20H23BO |
Peso molecular |
290.2 g/mol |
Nombre IUPAC |
octa-2,7-dienoxy(diphenyl)borane |
InChI |
InChI=1S/C20H23BO/c1-2-3-4-5-6-13-18-22-21(19-14-9-7-10-15-19)20-16-11-8-12-17-20/h2,6-17H,1,3-5,18H2 |
Clave InChI |
SXNIXEHOAOOPHS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OCC=CCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)
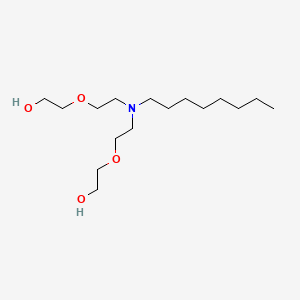

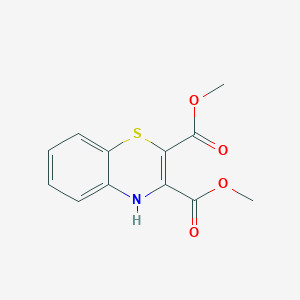
![2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B14457717.png)
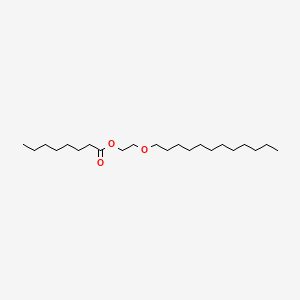
![2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole](/img/structure/B14457722.png)
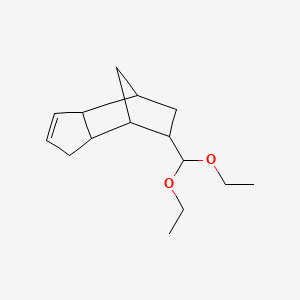
![[2-(Thiophen-2-yl)ethenylidene]cyanamide](/img/structure/B14457729.png)
